molecular formula C10H11BrN2 B3180416 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1612172-57-2

6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B3180416
CAS No.: 1612172-57-2
M. Wt: 239.11 g/mol
InChI Key: JYRZXZIRLSUVOR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of 1-isopropyl-1H-pyrrolo[3,2-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane, under reflux conditions . The reaction proceeds with the formation of the desired brominated product, which can be purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is essential to obtain high-purity compounds suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine nucleophile would yield an amino derivative of the pyrrolopyridine ring .

Mechanism of Action

The mechanism of action of 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain kinases or interact with DNA to exert its effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both a bromine atom and an isopropyl group, which can influence its reactivity and interaction with biological targets. This combination of substituents can enhance its potential as a lead compound in drug discovery and other applications .

Properties

IUPAC Name

6-bromo-1-propan-2-ylpyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-7(2)13-4-3-8-6-12-10(11)5-9(8)13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRZXZIRLSUVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=CN=C(C=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001222522
Record name 6-Bromo-1-(1-methylethyl)-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1612172-57-2
Record name 6-Bromo-1-(1-methylethyl)-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1612172-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1-(1-methylethyl)-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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